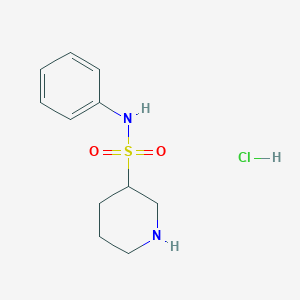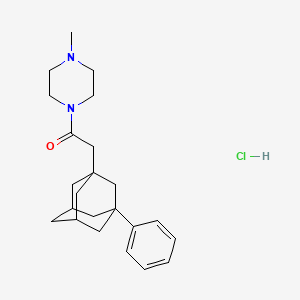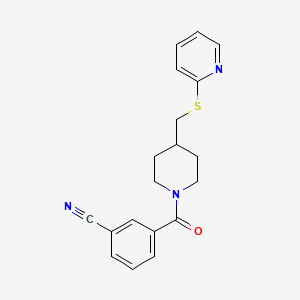
2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains a thioether group, a nitrile group, and several methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like nitrile and ether could impact the compound’s solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would also depend on its specific structure .
Scientific Research Applications
Synthesis and Chemical Reactions
Enantioselective Synthesis and Applications in Alkaloid Preparation 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a chemical closely related to the compound of interest, has been used in the enantioselective synthesis of various alkaloids. Under specific conditions, it can be quantitatively deprotonated in the α-position and alkylated to yield 3,4-dihydroisoquinolines. These intermediates are pivotal in the preparation of benzylisoquinolines like (+)-laudanidine, (+)-armepavine, and (+)-laudanosine, as well as tetrahydroprotoberberines such as (-)-corytenchine and (-)-tetrahydropseudoepiberberine. Furthermore, the dimeric alkaloids (+)-O-methylthalibrine and (+)-tetramethylmagnolamine have been synthesized from these intermediates, showcasing the compound's utility in complex organic synthesis and alkaloid production (Blank & Opatz, 2011).
Synthesis of Pyrimido [4,5-b]-Quinoline Derivatives 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, another closely related compound, has demonstrated its reactivity towards various reagents such as dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate. This compound was initially synthesized from cyclohexanone and 2-benzylidenemalononitrile in the presence of ammonium acetate. The chemical reactions it undergoes highlight its potential in the facile synthesis of pyrimido [4,5-b]-quinoline derivatives, which also have been investigated for their antimicrobial activities (Elkholy & Morsy, 2006).
Preparation of Lamellarin Alkaloids Similar to the initial compound, 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles are utilized as starting materials for synthesizing lamellarin G trimethyl ether and lamellarin U. This process allows the introduction of acid-sensitive protecting groups for phenolic hydroxy functions, which are typically cleaved under the harsh conditions of the classical Bischler-Napieralski reaction. The versatility of these compounds in synthesizing complex molecular structures like lamellarins is noteworthy (Liermann & Opatz, 2008).
Mechanism of Action
properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-6-18-19(13-28)26(29-20-11-27(2,3)12-21(31)25(18)20)35-15-24(32)30-8-7-16-9-22(33-4)23(34-5)10-17(16)14-30/h9-10H,6-8,11-12,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGAEVWBOUAZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)
![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)
![1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2646724.png)

![4,4-Difluoro-1-[4-(methoxymethyl)thiophene-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2646726.png)
![8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2646727.png)
![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)


